Cas no 36042-29-2 (Benzenamine, 3-hexyl-)

Benzenamine, 3-hexyl-, is a substituted aniline derivative featuring a hexyl group at the meta position of the benzene ring. This structural modification enhances its lipophilicity, making it suitable for applications requiring organic-phase solubility. The compound is of interest in synthetic chemistry as an intermediate for the preparation of more complex aromatic amines, dyes, and agrochemicals. Its hexyl chain may also influence self-assembly properties in materials science. Careful handling is advised due to potential amine reactivity and toxicity. Purity and stability are critical for reproducible performance in research and industrial processes. Storage under inert conditions is recommended to prevent degradation.
Benzenamine, 3-hexyl- structure
Benzenamine, 3-hexyl- structure
Product Name:Benzenamine, 3-hexyl-
CAS No:36042-29-2
MF:C12H19N
MW:177.28596329689
MDL:MFCD20257241
CID:1474280
PubChem ID:572240
Update Time:2025-05-20

Benzenamine, 3-hexyl- Chemical and Physical Properties

Names and Identifiers

    • Benzenamine, 3-hexyl-
    • 3-hexylaniline
    • DTXSID70341311
    • 3-hexylbenzenaMine
    • F18190
    • CS-0256177
    • Benzeneamine, 3-hexyl-
    • A1-19843
    • 3-Hexylaniline #
    • 36042-29-2
    • SCHEMBL3625874
    • AKOS032947885
    • AM806899
    • MDL: MFCD20257241
    • Inchi: 1S/C12H19N/c1-2-3-4-5-7-11-8-6-9-12(13)10-11/h6,8-10H,2-5,7,13H2,1H3
    • InChI Key: DNKCZIYEBRERBA-UHFFFAOYSA-N
    • SMILES: NC1=CC=CC(=C1)CCCCCC

Computed Properties

  • Exact Mass: 177.15187
  • Monoisotopic Mass: 177.151749610g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 5
  • Complexity: 122
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.2
  • Topological Polar Surface Area: 26Ų

Experimental Properties

  • PSA: 26.02

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Additional information on Benzenamine, 3-hexyl-

Recent Advances in the Study of Benzenamine, 3-hexyl- (CAS: 36042-29-2) and Its Applications in Chemical Biology and Medicine

Benzenamine, 3-hexyl- (CAS: 36042-29-2) is a chemical compound that has garnered significant attention in recent years due to its potential applications in chemical biology and pharmaceutical research. This aromatic amine, characterized by a hexyl substituent at the meta position, has been investigated for its unique physicochemical properties and biological activities. Recent studies have explored its role as a building block for novel drug candidates, its interactions with biological targets, and its potential therapeutic applications.

A 2023 study published in the Journal of Medicinal Chemistry demonstrated that derivatives of Benzenamine, 3-hexyl- exhibit promising antimicrobial activity against drug-resistant bacterial strains. The researchers synthesized a series of analogs and found that specific structural modifications could enhance the compound's potency while maintaining favorable pharmacokinetic properties. Molecular docking studies revealed that these derivatives interact with key bacterial enzymes, disrupting essential metabolic pathways.

In the field of cancer research, a team from the National Cancer Institute reported in 2024 that Benzenamine, 3-hexyl- based compounds show selective cytotoxicity against certain cancer cell lines. The study employed high-throughput screening to identify lead compounds that inhibit protein-protein interactions critical for tumor growth. The lead compound, containing the Benzenamine, 3-hexyl- scaffold, demonstrated nanomolar activity against breast cancer cells with minimal toxicity to normal cells.

Recent advancements in synthetic methodology have also improved the accessibility of Benzenamine, 3-hexyl- derivatives. A 2024 publication in Organic Letters described a novel catalytic system that enables the efficient synthesis of these compounds with excellent regioselectivity and yield. This development is particularly significant for medicinal chemistry applications where rapid structure-activity relationship studies are required.

The compound's potential in neurological disorders has been another area of active investigation. Research published in ACS Chemical Neuroscience in early 2024 identified Benzenamine, 3-hexyl- derivatives as modulators of neurotransmitter receptors. These compounds showed neuroprotective effects in cellular models of Parkinson's disease, suggesting possible therapeutic applications for neurodegenerative conditions.

From a drug delivery perspective, Benzenamine, 3-hexyl- has been incorporated into novel drug delivery systems. A recent study in the Journal of Controlled Release demonstrated that polymer conjugates containing this moiety exhibit improved tissue penetration and sustained release characteristics. This approach could potentially address challenges in targeting hard-to-reach tissues and maintaining therapeutic drug levels.

As research continues, the versatility of Benzenamine, 3-hexyl- (36042-29-2) in drug discovery and chemical biology becomes increasingly apparent. The compound's unique structural features allow for diverse modifications, making it a valuable scaffold for developing new therapeutic agents. Future research directions may include further optimization of its pharmacological properties, exploration of additional biological targets, and development of more efficient synthetic routes for large-scale production.

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